
7-(1-Methyl-1H-pyrazol-5-yl)-1,4-oxazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(1-Methyl-1H-pyrazol-5-yl)-1,4-oxazepane is a heterocyclic compound that features both pyrazole and oxazepane rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1-Methyl-1H-pyrazol-5-yl)-1,4-oxazepane typically involves the formation of the pyrazole ring followed by the construction of the oxazepane ring. One common method involves the cyclization of a suitable precursor containing both pyrazole and oxazepane moieties under specific reaction conditions. For instance, the reaction might involve heating the precursor in the presence of a base or an acid catalyst to facilitate ring closure.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability. This could include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as crystallization or chromatography would be employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
7-(1-Methyl-1H-pyrazol-5-yl)-1,4-oxazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Wissenschaftliche Forschungsanwendungen
7-(1-Methyl-1H-pyrazol-5-yl)-1,4-oxazepane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 7-(1-Methyl-1H-pyrazol-5-yl)-1,4-oxazepane involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1-Methyl-1H-pyrazol-5-yl)methanamine
- (1-Methyl-1H-pyrazol-5-yl)(phenyl)methanol
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
Uniqueness
7-(1-Methyl-1H-pyrazol-5-yl)-1,4-oxazepane is unique due to the presence of both pyrazole and oxazepane rings in its structure. This dual-ring system imparts distinct chemical and physical properties, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C9H15N3O |
|---|---|
Molekulargewicht |
181.23 g/mol |
IUPAC-Name |
7-(2-methylpyrazol-3-yl)-1,4-oxazepane |
InChI |
InChI=1S/C9H15N3O/c1-12-8(2-5-11-12)9-3-4-10-6-7-13-9/h2,5,9-10H,3-4,6-7H2,1H3 |
InChI-Schlüssel |
MRSFQSIAORHEFW-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC=N1)C2CCNCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


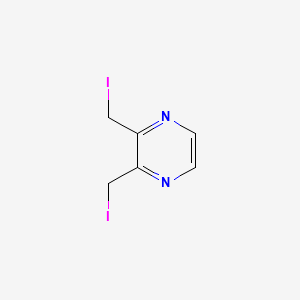
![3-[(Trimethylsilyl)oxy]azetidine](/img/structure/B13080782.png)

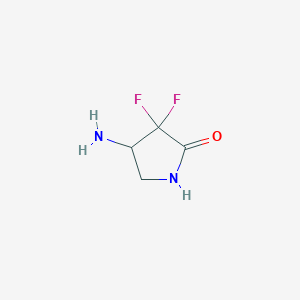

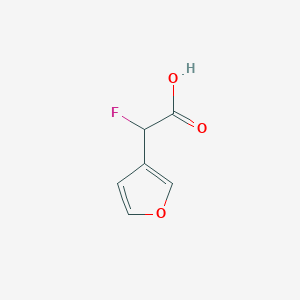
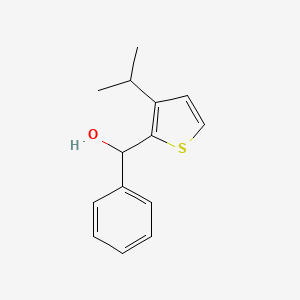
![N-{2-[5-(2H-1,3-benzodioxol-5-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl}-2-chloroacetamide](/img/structure/B13080833.png)

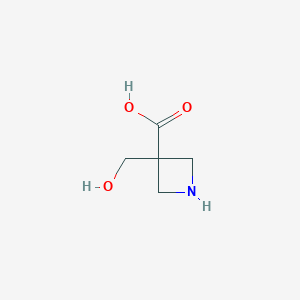
![4-[Amino(cyclopropyl)methyl]phenol](/img/structure/B13080853.png)

![{2-[(Thian-3-yl)amino]phenyl}methanol](/img/structure/B13080870.png)

